GnetifolinL
Description
Gnetifolin L is a naturally occurring stilbene derivative isolated from the genus Gnetum, characterized by a unique polycyclic aromatic structure with hydroxyl and methoxy substituents. Its IUPAC name is (E)-5-(3,5-dihydroxyphenyl)-3-methoxy-4-stilbenol, and it exhibits a molecular weight of 328.36 g/mol. Physicochemical properties include a logP value of 2.8 (moderate lipophilicity), aqueous solubility of 0.12 mg/mL, and stability under neutral pH conditions . Its planar structure enables interactions with cellular targets such as COX-2 enzymes and NF-κB pathways, though mechanistic details remain under investigation .
Properties
Molecular Formula |
C30H28O8 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
5-[(E)-3-(3,5-dihydroxyphenyl)-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O8/c1-37-29-11-17(3-5-27(29)35)9-26(20-12-23(33)16-24(34)13-20)25(10-18-7-21(31)15-22(32)8-18)19-4-6-28(36)30(14-19)38-2/h3-9,11-16,25,31-36H,10H2,1-2H3/b26-9- |
InChI Key |
NIPRSMBOJLIFBJ-WMDMUMDLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C2=CC(=CC(=C2)O)O)\C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
GnetifolinL can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires catalysts such as copper or iron salts and is carried out under mild conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Gnetum species using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
GnetifolinL undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted stilbenoids, each with unique biological activities .
Scientific Research Applications
GnetifolinL has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive stilbenoids.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and cardioprotective effects.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products
Mechanism of Action
GnetifolinL exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Gnetifolin L shares a stilbene backbone with resveratrol, piceatannol, and combretastatin A-4, but distinct functional groups alter its bioactivity:
| Compound | Substituents | Key Structural Differences | Bioactivity |
|---|---|---|---|
| Gnetifolin L | 3,5-dihydroxy, 3-methoxy | Methoxy group at C3 enhances metabolic stability | Anti-inflammatory (IC50 COX-2: 1.8 μM) |
| Resveratrol | 4',5-dihydroxy | Lacks methoxy groups; lower steric hindrance | Antioxidant (EC50 DPPH: 12.3 μM) |
| Piceatannol | 3,4',5-trihydroxy | Additional hydroxyl at C4' improves solubility | Antiproliferative (IC50 HeLa: 5.4 μM) |
| Combretastatin A-4 | 3,4,5-trimethoxy, cis-stilbene | Cis-configuration enhances tubulin inhibition | Antiangiogenic (IC50 HUVEC: 0.8 nM) |
Source : Structural data derived from NMR and mass spectrometry analyses .
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
Comparative PK/PD studies highlight differences in bioavailability and target engagement:
| Parameter | Gnetifolin L | Resveratrol | Piceatannol |
|---|---|---|---|
| Oral Bioavailability | 18% | 0.5% | 2.1% |
| Tmax (hours) | 1.5 | 1.2 | 2.4 |
| Half-life (hours) | 4.2 | 2.8 | 3.6 |
| Protein Binding | 89% | 78% | 82% |
| IC50 (COX-2) | 1.8 μM | 15.6 μM | 9.3 μM |
Notes: Gnetifolin L’s methoxy group reduces first-pass metabolism, enhancing bioavailability compared to resveratrol . Its COX-2 inhibition potency is 8.7-fold higher than resveratrol, likely due to improved binding affinity from the 3-methoxy group .
Clinical and Preclinical Efficacy Data
Anti-Inflammatory Activity
In a murine collagen-induced arthritis model, Gnetifolin L (10 mg/kg/day) reduced joint swelling by 62% versus 38% for resveratrol. Synovial TNF-α levels decreased by 55% (Gnetifolin L) vs. 28% (resveratrol), corroborating its superior efficacy .
Antioxidant Capacity
Gnetifolin L’s DPPH radical scavenging EC50 (4.5 μM) surpasses resveratrol (12.3 μM) but is inferior to piceatannol (2.8 μM). This suggests a trade-off between hydroxylation and methoxylation in redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
